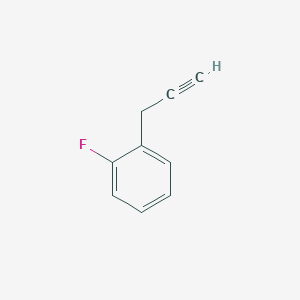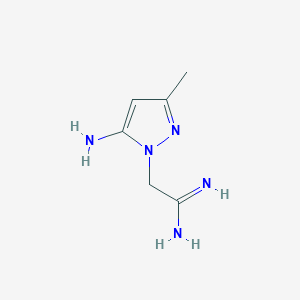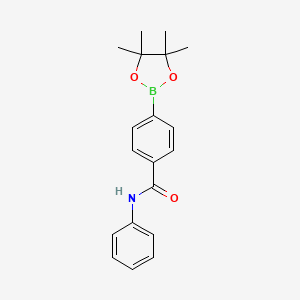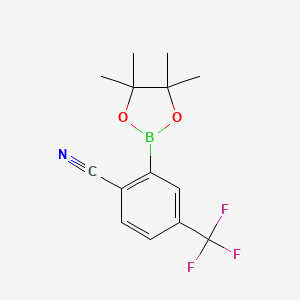
3-Carboxy-2,4-difluorophenylboronic acid
説明
3-Carboxy-2,4-difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of this compound involves Suzuki-Miyaura cross-coupling reactions . It is also used in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols .Molecular Structure Analysis
The molecular weight of this compound is 201.92 . Its IUPAC name is 3-(dihydroxyboryl)-2,6-difluorobenzoic acid .Chemical Reactions Analysis
This compound is used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . It is also used in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular formula of CHBFO and an average mass of 157.911 Da .科学的研究の応用
Catalytic Applications
3-Carboxy-2,4-difluorophenylboronic acid, a derivative of phenylboronic acid, is utilized in catalytic applications, particularly in dehydrative condensation reactions between carboxylic acids and amines. Wang, Lu, and Ishihara (2018) highlighted the effectiveness of a similar compound, 2,4-bis(trifluoromethyl)phenylboronic acid, as a catalyst for such amidation processes, emphasizing the role of the ortho-substituent in enhancing reaction efficiency by preventing amine coordination to the boron atom, thus facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Sensor Development
Its application extends to the development of highly selective and sensitive sensors. For instance, Sun et al. (2021) demonstrated the use of 4-carboxyphenylboronic acid as a precursor for fluorescent carbon quantum dots, which exhibited exceptional selectivity and sensitivity for detecting benzo[a]pyrene (BaP) in water. This highlights the potential of boronic acid derivatives in environmental monitoring and safety assessments, offering a cost-effective, rapid, and sensitive method for pollutant detection (Sun et al., 2021).
Optical Modulation
Phenyl boronic acids, including derivatives like this compound, find utility in optical modulation due to their ability to interact with saccharides, influencing the photoluminescence of carbon nanotubes. A study by Mu et al. (2012) on various phenyl boronic acids conjugated to polyethylene glycol demonstrated their potential in saccharide recognition through near-infrared fluorescence quenching. This research underscores the application of boronic acids in developing sophisticated optical sensors for biological and environmental monitoring (Mu et al., 2012).
Corrosion Inhibition
The versatility of this compound and its derivatives extends to corrosion inhibition. Nam et al. (2013) explored the efficiency of carboxyphenylboronic acid as a corrosion inhibitor for steel in CO2-containing environments. Their findings indicate that even at low concentrations, this compound can significantly retard anodic corrosion reactions and improve the resistance and uniformity of steel surfaces. This property is critical for extending the lifespan and safety of metal structures in industrial and marine environments (Nam et al., 2013).
作用機序
Target of Action
The primary target of 3-Carboxy-2,4-difluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key step in the synthesis of various organic compounds, including fluorinated biaryl derivatives .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, including fluorinated biaryl derivatives .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also suggests it may be relatively resistant to environmental factors .
Safety and Hazards
特性
IUPAC Name |
3-borono-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUGBPFCJTZDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289294 | |
| Record name | Benzoic acid, 3-borono-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-05-7 | |
| Record name | Benzoic acid, 3-borono-2,6-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-borono-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



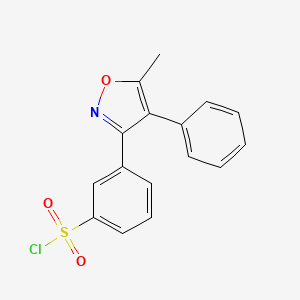

![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)


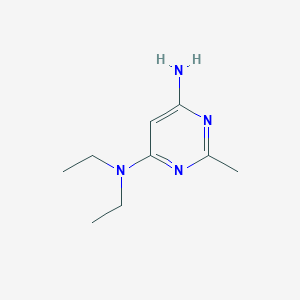
![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)


